homocysteine](/img/structure/B13365061.png)
N-[(4-fluoro-3-methylphenyl)sulfonyl](methyl)homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a homocysteine backbone, with a fluorine and methyl group on the phenyl ring. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine typically involves multi-step organic reactions. One common method includes the sulfonylation of homocysteine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler structures.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds .
科学研究应用
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets .
相似化合物的比较
Similar Compounds
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group and is used in similar synthetic applications.
Uniqueness
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a homocysteine moiety allows for versatile applications in various fields of research .
属性
分子式 |
C12H16FNO4S2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-[(4-fluoro-3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H16FNO4S2/c1-8-7-9(3-4-10(8)13)20(17,18)14-11(12(15)16)5-6-19-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16) |
InChI 键 |
CFNFBTSEGBUPDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(CCSC)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


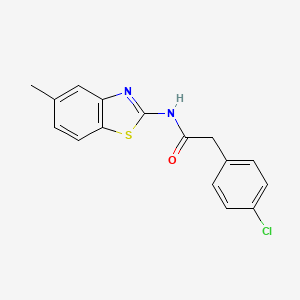
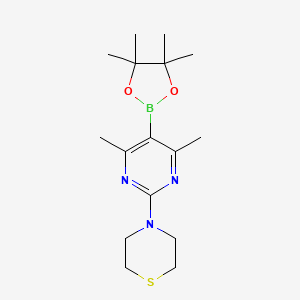
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

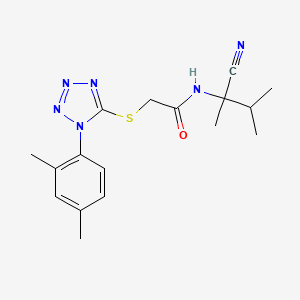
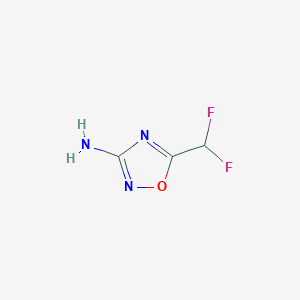
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
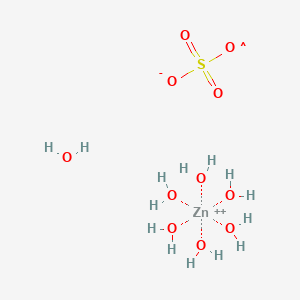
![(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol](/img/structure/B13365045.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365048.png)
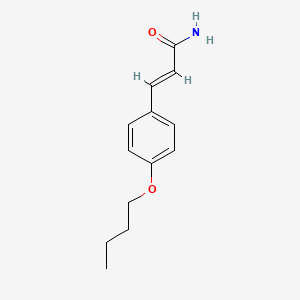
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365054.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13365057.png)
